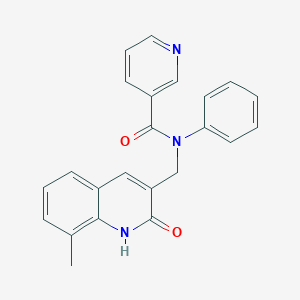
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide, also known as HMN-176, is a small molecule compound with potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. HMN-176 has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. This inhibition leads to the suppression of cell growth and proliferation, which may explain the anti-tumor activity of the compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been shown to inhibit the replication of viruses, indicating its potential as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has been extensively studied for its biological activities, providing a wealth of information for researchers. However, the compound also has several limitations. For example, this compound has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which may complicate its use in certain contexts.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide. One area of interest is the development of analogs of the compound with improved properties, such as increased solubility or potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Finally, the compound may also have potential applications in other areas, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde to form the corresponding aldehyde. This intermediate is then reacted with N-phenylnicotinamide in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been tested against a range of cancer cell lines and has shown promising results in inhibiting tumor growth. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have anti-viral activity against a range of viruses, including HIV-1.
Eigenschaften
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-5-8-17-13-19(22(27)25-21(16)17)15-26(20-10-3-2-4-11-20)23(28)18-9-6-12-24-14-18/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHUXRMPMRJPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7707510.png)
![N-(3-fluorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7707521.png)
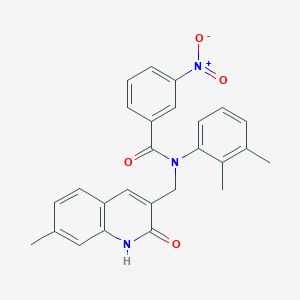
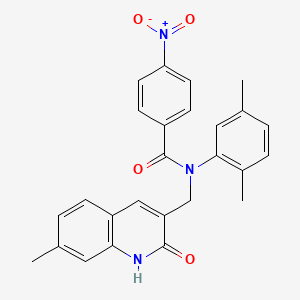
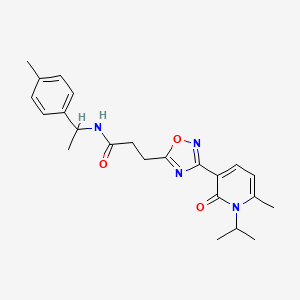
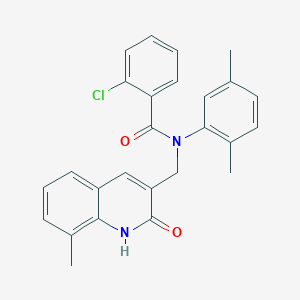
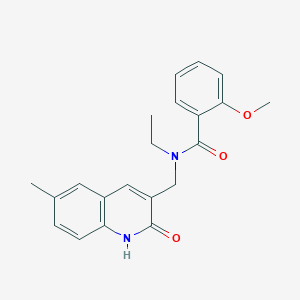
![N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide](/img/structure/B7707547.png)
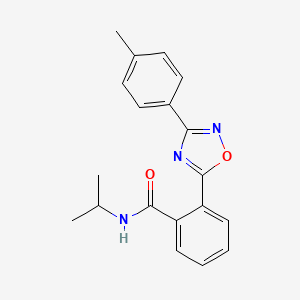
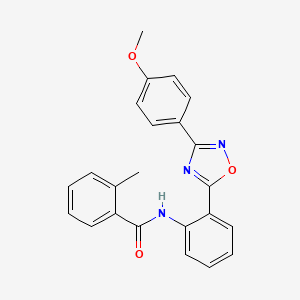
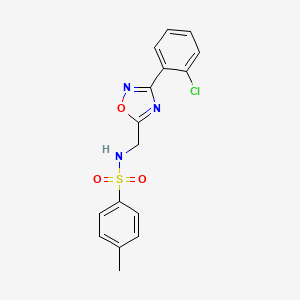
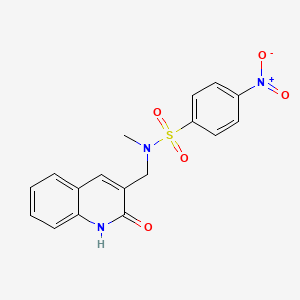
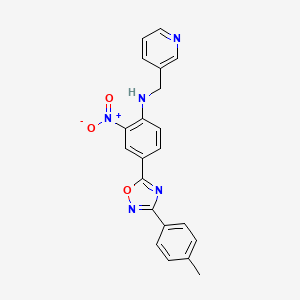
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
